N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide
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Overview
Description
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents under controlled conditions.
Introduction of Halogen Substituents: Halogenation reactions are employed to introduce chlorine and fluorine atoms into the aromatic rings.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The quinazolinone moiety can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms and affecting the overall reactivity of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the quinazolinone core structure .
Scientific Research Applications
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-3-((5-chloro-3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)-4-fluorophenyl)-3-fluoroazetidine-1-sulfonamide
- 4-Hydroxy-2-quinolones
Uniqueness
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide is unique due to its specific combination of functional groups and halogen substituents, which confer distinct chemical and biological properties. Its quinazolinone core and sulfonamide group contribute to its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S/c1-13-24-18-8-4-2-6-15(18)21(27)26(13)14-10-11-16(22)19(12-14)25-30(28,29)20-9-5-3-7-17(20)23/h2-12,25H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPHLCZEXPXYCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NS(=O)(=O)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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